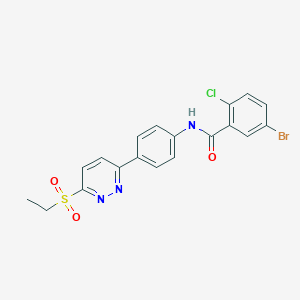

5-bromo-2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H15BrClN3O3S and its molecular weight is 480.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Antioxidant Capacity Assays

The compound is likely involved in antioxidant capacity assays, specifically in ABTS/PP decolorization assays. These assays, including the ABTS•+ radical cation-based assays, are prominent for determining the antioxidant capacity of various substances. The review by Ilyasov et al. (2020) emphasized understanding the reaction pathways underlying these assays, particularly how certain antioxidants can form coupling adducts with ABTS•+, highlighting the specific reactions and potential biases in comparing antioxidants. The need for in-depth elucidation of these pathways and the contributions of specific reactions like coupling to the total antioxidant capacity was underscored, indicating the critical role of these compounds in antioxidant assays (Ilyasov et al., 2020).

2. Connection with Pyridazinone Compounds and COX-2 Inhibition

The compound may be related to vicinally disubstituted pyridazinones, as these are known to act as potent and selective COX-2 inhibitors. For instance, the compound ABT-963, which has a structure related to pyridazinones, exhibits excellent selectivity and effectiveness in reducing inflammation and pain associated with conditions like arthritis. This indicates the potential involvement of the compound in the synthesis or functioning of similar selective COX-2 inhibitors, as outlined in the review by Asif (2016) (Asif, 2016).

3. Implications in Hedgehog Pathway Inhibition

While not directly mentioned, the structural similarity to vismodegib, an oral inhibitor of the Hedgehog pathway, suggests potential implications in the treatment or research of basal cell carcinoma and other cancers involving the Hedgehog pathway. Vismodegib represents a groundbreaking approach in systemic treatments for advanced forms of basal cell carcinoma, implicating a role for similar compounds in this research area (Cirrone & Harris, 2012).

4. Relation to Environmental and Health Assessments

Compounds like polybrominated dibenzo-p-dioxins and dibenzofurans, with bromine and chlorine substituents, are known for their occurrence in trace contaminants and their significant biological effects, akin to those of PCDDs and PCDFs. This highlights the potential environmental and health significance of bromo-chloro-substituted compounds like 5-bromo-2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, indicating a broader scope for research in environmental health and safety assessments (Mennear & Lee, 1994).

Properties

IUPAC Name |

5-bromo-2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-11-13(20)5-8-16(15)21/h3-11H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHLGCGAUJBUJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)